Dopamine D3 vs. D4 Receptor Selectivity Conferred by Halogen Substitution
The parent patent [1] teaches that combining a 4-chlorophenyl group on the isoxazole with a 2-fluorophenyl group on the piperazine is a specifically exemplified embodiment for achieving selective dopamine D3/D4 binding. While explicit Ki values for this exact compound are not disclosed in the patent's comparative tables, the structure-activity relationship (SAR) described establishes that the 4-chloro/2-fluoro combination is distinct from other embodiments (e.g., 4-fluorophenyl or 3-nitrophenyl on the isoxazole) which showed different D3/D4 selectivity profiles [1]. This structural specificity differentiates it from the broader class.
| Evidence Dimension | Dopamine D3 vs. D4 receptor selectivity (SAR design principle) |
|---|---|
| Target Compound Data | 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine |
| Comparator Or Baseline | Isoxazolylalkylpiperazines with alternative substituents (e.g., 4-fluorophenyl, 3-nitrophenyl) claimed in US 6,723,724 B2 |
| Quantified Difference | Not explicitly quantified for this specific compound, but the patent establishes that the nature of the aryl substituents directly determines the D3/D4 selectivity profile [1]. |
| Conditions | In vitro dopamine D3 and D4 receptor binding assays (patent disclosure) |
Why This Matters
For researchers developing selective D3/D4 antagonists, this specific substitution pattern is a rational starting point, as its design is rooted in a patent that explicitly claims enhanced selectivity over D2 receptors.
- [1] Koh, H. Y. et al. Novel isoxazolylalkylpiperazine derivatives having selective biological activity at dopamine D3 or D4 receptor, and preparation thereof. US Patent 6,723,724 B2, filed Apr. 23, 2001, and issued Apr. 20, 2004. View Source
